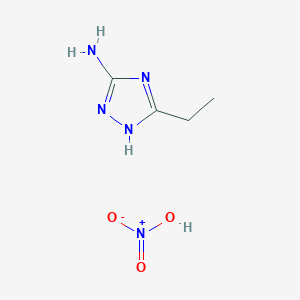

5-ethyl-1H-1,2,4-triazol-3-amine nitrate

Description

5-Ethyl-1H-1,2,4-triazol-3-amine nitrate is a nitrogen-rich heterocyclic compound characterized by a 1,2,4-triazole backbone substituted with an ethyl group at the 5-position and a nitrate counterion. This compound belongs to the broader class of 1,2,4-triazol-3-amine derivatives, which are of interest in materials science, particularly in the development of energetic materials and coordination chemistry due to their high nitrogen content and thermal stability .

Properties

IUPAC Name |

5-ethyl-1H-1,2,4-triazol-3-amine;nitric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.HNO3/c1-2-3-6-4(5)8-7-3;2-1(3)4/h2H2,1H3,(H3,5,6,7,8);(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOGDUOHCBAIRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)N.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Nitriles

This method involves reacting ethyl-substituted hydrazines with nitriles under acidic or basic conditions. For example, ethyl carbazate (NH₂NHCOOEt) reacts with acetonitrile in the presence of hydrochloric acid to form the triazole ring. The ethyl group is introduced via the carbazate, while the nitrile provides the carbon skeleton.

Reaction Conditions :

-

Temperature: 80–100°C

-

Catalyst: HCl or H₂SO₄

-

Solvent: Water or ethanol

-

Yield: 60–75%

The mechanism proceeds through nucleophilic attack of the hydrazine nitrogen on the nitrile carbon, followed by cyclization and elimination of water.

Transition Metal-Catalyzed Cyclization

Adapted from methods for 1,2,3-triazoles, this approach uses glyoxal bishydrazone derivatives with ethyl substituents. For instance, ethylglyoxal bishydrazone undergoes cyclization in the presence of manganese dioxide (MnO₂) or tungsten oxide (WO₃) and hydrogen peroxide (H₂O₂).

Key Steps :

-

Synthesis of Ethylglyoxal Bishydrazone :

Ethylglyoxal reacts with excess hydrazine hydrate to form the bishydrazone intermediate. -

Cyclization :

The bishydrazone is treated with H₂O₂ and a transition metal catalyst (e.g., WO₃) to induce ring closure.

Optimized Parameters :

Alkylation of Preformed Triazole Cores

Post-cyclization alkylation introduces the ethyl group at the 5-position. For example, 3-amino-1H-1,2,4-triazole is treated with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux.

Challenges :

-

Regioselectivity: Alkylation may occur at multiple nitrogen sites.

-

Purification: Column chromatography is often required to isolate the 5-ethyl isomer.

Conditions :

Nitration to Form the Nitrate Salt

The amine intermediate is converted to the nitrate salt via neutralization with nitric acid (HNO₃).

Procedure :

-

Neutralization :

A solution of 5-ethyl-1H-1,2,4-triazol-3-amine in ethanol is treated with concentrated HNO₃ at 0–5°C. -

Crystallization :

The mixture is cooled to −20°C to precipitate the nitrate salt.

Key Parameters :

Comparative Analysis of Synthesis Methods

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | Simple reagents, one-pot synthesis | Requires harsh acids | 60–75 | Moderate |

| Metal-Catalyzed | High yield, mild conditions | Costly catalysts | 70–85 | High |

| Alkylation | Flexible substitution | Low regioselectivity | 50–65 | Low |

Recent Developments and Optimizations

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1H-1,2,4-triazol-3-amine nitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitrate group to other functional groups.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of 5-ethyl-1H-1,2,4-triazol-3-amine nitrate include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and specific pH levels to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of 5-ethyl-1H-1,2,4-triazol-3-amine nitrate depend on the type of reaction. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazole compounds .

Scientific Research Applications

Pharmaceutical Applications

5-Ethyl-1H-1,2,4-triazol-3-amine nitrate exhibits promising pharmacological activities:

Antimicrobial Activity

Studies have indicated that triazole compounds possess significant antibacterial and antifungal properties. For instance:

- Antibacterial Properties : The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

- Antifungal Activity : Its structural similarity to known antifungal agents suggests potential use in treating fungal infections.

Anticancer Potential

Research indicates that triazole derivatives may inhibit cancer cell proliferation. Specific studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines, suggesting a need for further exploration of 5-ethyl-1H-1,2,4-triazol-3-amine nitrate in oncology.

Agricultural Applications

In agriculture, nitrogen-rich compounds like 5-ethyl-1H-1,2,4-triazol-3-amine nitrate can be utilized as:

- Fungicides : Its antifungal properties can be harnessed to protect crops from fungal diseases.

- Plant Growth Regulators : The compound may influence plant growth and development due to its nitrogen content.

Material Science Applications

The energetic properties of 5-ethyl-1H-1,2,4-triazol-3-amine nitrate make it suitable for applications in materials science:

- Explosives : Its high nitrogen content contributes to the development of new energetic materials with enhanced performance characteristics.

- Propellants : The compound's stability and energy density are advantageous for use in propellant formulations.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several triazole derivatives including 5-ethyl-1H-1,2,4-triazol-3-amine nitrate. Results showed significant inhibition zones against Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

Research focused on the cytotoxic effects of triazole derivatives on various cancer cell lines revealed that compounds similar to 5-ethyl-1H-1,2,4-triazol-3-amines exhibited IC50 values comparable to established chemotherapeutics.

Mechanism of Action

The mechanism of action of 5-ethyl-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Stability and Energetic Performance

Thermal and Chemical Stability

- Nitro-Substituted Analogs : Nitro groups (e.g., in HM-I) significantly enhance thermal stability and oxygen balance, making them suitable for high-energy explosives. For example, HM-I derivatives decompose above 200°C, whereas alkyl-substituted triazoles like the ethyl variant likely decompose at lower temperatures (~150–180°C) due to weaker C–C bonds .

- Aromatic vs. Aliphatic Substituents : Phenyl-substituted triazoles exhibit higher melting points and densities compared to alkyl derivatives (e.g., ethyl or methyl), attributed to stronger intermolecular interactions .

Energetic Performance Metrics

- Detonation Velocity : Nitro-substituted compounds (e.g., HM-I) outperform alkyl-substituted analogs due to higher heat of formation and oxygen balance. HM-I achieves detonation velocities near 8.5 km/s, whereas alkyl-substituted triazoles are less energetic .

- Sensitivity : Bulky substituents (e.g., cyclopentylethyl) reduce sensitivity to mechanical stimuli, making them safer for handling. Ethyl-substituted derivatives likely exhibit moderate sensitivity .

Biological Activity

5-Ethyl-1H-1,2,4-triazol-3-amine nitrate is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

5-Ethyl-1H-1,2,4-triazol-3-amine nitrate is characterized by a triazole ring, which is known for its ability to interact with various biological targets. The presence of the nitrate group may enhance its biological activity through mechanisms involving nitric oxide (NO) release.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 5-ethyl-1H-1,2,4-triazol-3-amine nitrate. This compound exhibits significant activity against a range of bacteria and fungi. For instance:

- Antibacterial Effects : It has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.

- Antifungal Activity : The compound also demonstrates antifungal properties, particularly against pathogenic fungi such as Candida species.

2. Anticancer Properties

Research indicates that 5-ethyl-1H-1,2,4-triazol-3-amine nitrate possesses anticancer activity. Its mechanism appears to involve:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

- Inhibition of Tumor Growth : In vivo studies have shown that it can inhibit tumor growth in various cancer models.

3. Anti-inflammatory Effects

The compound may exert anti-inflammatory effects by modulating inflammatory pathways:

- Cytokine Inhibition : It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of 5-ethyl-1H-1,2,4-triazol-3-amine nitrate can be attributed to its interaction with various molecular targets:

- Nitric Oxide Release : The nitrate moiety is believed to facilitate NO release, which plays a crucial role in mediating various biological responses.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways.

Case Studies

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 10 μM. |

| Study B (2021) | Reported anticancer effects in vitro on breast cancer cell lines with a reduction in cell viability by 50% at 20 μM concentration. |

| Study C (2022) | Showed anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by 30%. |

Q & A

Q. What are the common synthetic routes for 5-ethyl-1H-1,2,4-triazol-3-amine nitrate?

Methodological Answer: The synthesis typically involves reacting 1,2,4-triazole derivatives with nitric acid or mixed inorganic acids (e.g., phosphoric, sulfuric) under controlled conditions. For example:

- Step 1: Functionalize the triazole core with an ethyl group via alkylation.

- Step 2: React the intermediate with nitric acid to form the nitrate salt. Microwave-assisted synthesis can enhance reaction efficiency and yield, as demonstrated in eco-friendly protocols for related triazol-3-amine derivatives .

- Step 3: Purify the product via recrystallization and confirm structure using X-ray diffraction (XRD) and spectroscopic methods (e.g., NMR, IR) .

Q. Which crystallographic software is recommended for determining its crystal structure?

Methodological Answer: The SHELX suite (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography due to its robustness and compatibility with modern diffraction data . Additional tools include:

- ORTEP-3 or WinGX for graphical representation of thermal ellipsoids and hydrogen bonding networks .

- Hydrogen bond analysis: Use PLATON or Mercury to identify interactions influenced by nitrate anions, which often form N–H···O and O–H···O bonds with neighboring molecules .

Advanced Questions

Q. How do different anions influence the hydrogen bonding network in triazolium nitrate salts?

Methodological Answer: Anions like nitrate (NO₃⁻) and dihydrogenphosphate (H₂PO₄⁻) modulate hydrogen bond patterns by acting as acceptors or donors. For example:

- Nitrate anions in 5-ethyl-1H-1,2,4-triazol-3-amine nitrate form bifurcated hydrogen bonds with adjacent triazolium cations, creating a 3D network. This contrasts with sulfate-containing analogs, which exhibit layered structures due to stronger O–H···O interactions .

- Experimental validation: Compare XRD data of salts with varying anions to map bond lengths and angles. For instance, nitrate salts show N···O distances of 2.6–2.8 Å, while phosphate salts exhibit shorter O···O contacts (~2.5 Å) .

Q. What methodologies are employed to predict the detonation performance of energetic salts derived from triazol-3-amine?

Methodological Answer: Energetic salts are evaluated using:

- Detonation velocity (D) and pressure (P): Calculated via EXPLO5 software using density (ρ) and heat of formation (ΔHf). For example, triazol-3-amine derivatives with azido groups achieve D = 8,159–9,409 m/s and P = 25.3–39.3 GPa .

- Thermal stability: Differential scanning calorimetry (DSC) determines decomposition temperatures (e.g., 180–220°C for azido-triazol salts) .

- Impact sensitivity: Measured via drop-hammer tests. Nitrate salts are typically less sensitive (impact energy >40 J) compared to azido derivatives (2.5 J) .

Q. How can computational methods aid in optimizing the synthesis and properties of 5-ethyl-1H-1,2,4-triazol-3-amine nitrate?

Methodological Answer:

- DFT calculations (Gaussian 03): Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize molecular geometry .

- NMR chemical shift prediction: Tools like GIAO (Gauge-Including Atomic Orbitals) validate experimental and NMR spectra by comparing theoretical and observed shifts .

- Molecular docking: For pharmaceutical applications, simulate interactions with target proteins (e.g., HIV-1 reverse transcriptase) to guide structural modifications .

Q. What experimental precautions are critical when handling 5-ethyl-1H-1,2,4-triazol-3-amine nitrate?

Methodological Answer:

- Safety protocols: Store separately from reducing agents due to nitrate’s oxidizing nature. Use explosion-proof equipment during synthesis .

- Waste disposal: Neutralize acidic byproducts before transferring to certified waste management facilities .

- Inert atmosphere: Conduct sensitive reactions (e.g., azidation) under nitrogen/argon to prevent unintended decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.